molecular formula C28H29NO6 B11225098 Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11225098
M. Wt: 475.5 g/mol
InChI Key: WYCCLJLMMQCPIU-UHFFFAOYSA-N
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Description

Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a benzoate ester, a tetrahydroisoquinoline core, and various functional groups such as methoxy and phenylacetyl groups. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the phenylacetyl group: This step involves the acylation of the tetrahydroisoquinoline core using phenylacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl benzoate ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functionality, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that mediate pain perception. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Methyl 4-((6,7-dimethoxy-2-(2-phenylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other similar compounds, such as:

    6,7-Dimethoxy-2-(2-phenylethyl)chromone: This compound shares the dimethoxy and phenylethyl groups but has a different core structure.

    1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but may have different substituents, leading to variations in their biological activities.

    Phenylacetyl derivatives: Compounds with the phenylacetyl group may exhibit similar pharmacological properties but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-[[6,7-dimethoxy-2-(2-phenylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29NO6/c1-32-25-16-21-13-14-29(27(30)15-19-7-5-4-6-8-19)24(23(21)17-26(25)33-2)18-35-22-11-9-20(10-12-22)28(31)34-3/h4-12,16-17,24H,13-15,18H2,1-3H3

InChI Key

WYCCLJLMMQCPIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)CC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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